molecular formula C11H15Cl2N B1297805 Benzenemethanamine, N-butyl-2,4-dichloro- CAS No. 22704-59-2

Benzenemethanamine, N-butyl-2,4-dichloro-

Cat. No.: B1297805
CAS No.: 22704-59-2
M. Wt: 232.15 g/mol
InChI Key: IEZQMJPNRQQIPR-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-butyl-2,4-dichloro- is an organic compound with the molecular formula C11H15Cl2N It is a derivative of benzenemethanamine, where the amine group is substituted with a butyl group and two chlorine atoms at the 2 and 4 positions on the benzene ring

Mechanism of Action

, also known as benzylamines, are a class of compounds that contain a benzene ring attached to a methanamine group. They are used in a variety of applications, including as intermediates in the synthesis of other chemicals .

The mode of action of a benzenemethanamine would depend on its specific chemical structure and the functional groups it contains. For example, if a benzenemethanamine has a halogen attached, it might undergo nucleophilic substitution reactions .

In terms of biochemical pathways , benzenemethanamines might interact with various enzymes and receptors in the body, depending on their specific structures. They could potentially affect pathways related to neurotransmission, as some amines are known to do .

The pharmacokinetics of benzenemethanamines would also depend on their specific structures. Factors such as their lipophilicity, size, and charge would influence their absorption, distribution, metabolism, and excretion (ADME) properties .

The result of action of a benzenemethanamine would depend on its targets and mode of action. It could potentially have effects at the molecular and cellular levels .

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other chemicals could potentially influence the action of a benzenemethanamine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, N-butyl-2,4-dichloro- typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.

    Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron filings and hydrochloric acid.

    Chlorination: Aniline is chlorinated using chlorine gas in the presence of a catalyst like ferric chloride to introduce chlorine atoms at the 2 and 4 positions, forming 2,4-dichloroaniline.

    Alkylation: 2,4-dichloroaniline is then alkylated with butyl bromide in the presence of a base such as sodium hydroxide to form Benzenemethanamine, N-butyl-2,4-dichloro-.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.

Types of Reactions:

    Oxidation: Benzenemethanamine, N-butyl-2,4-dichloro- can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium hydroxide or sodium methoxide are employed under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

Benzenemethanamine, N-butyl-2,4-dichloro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • Benzenemethanamine, N-butyl-3,4-dichloro-
  • Benzenemethanamine, N-butyl-2,5-dichloro-
  • Benzenemethanamine, N-butyl-2,6-dichloro-

Comparison: Benzenemethanamine, N-butyl-2,4-dichloro- is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects due to the spatial arrangement of its functional groups.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N/c1-2-3-6-14-8-9-4-5-10(12)7-11(9)13/h4-5,7,14H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZQMJPNRQQIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177233
Record name Benzenemethanamine, N-butyl-2,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22704-59-2
Record name Benzenemethanamine, N-butyl-2,4-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022704592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-butyl-2,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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